REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][CH2:10][S:11]([NH2:14])(=[O:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH:15]O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([CH2:10][S:11]([NH2:14])(=[O:12])=[O:13])=[O:15])[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0.0018 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)SCS(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the 7 hour reaction period
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |